molecular formula C8H6N4 B13131950 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile

6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile

Cat. No.: B13131950
M. Wt: 158.16 g/mol
InChI Key: BFSYIYSASXCLBF-UHFFFAOYSA-N
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Description

6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with 2-chloronicotinonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as proliferation and apoptosis. The compound’s ability to bind to specific proteins and alter their function is a key aspect of its biological activity .

Comparison with Similar Compounds

Uniqueness: 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl and carbonitrile groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile

InChI

InChI=1S/C8H6N4/c1-5-2-6(3-9)7-4-10-12-8(7)11-5/h2,4H,1H3,(H,10,11,12)

InChI Key

BFSYIYSASXCLBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NNC2=N1)C#N

Origin of Product

United States

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